2-Fluoropentane-1,5-diol
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Overview
Description
2-Fluoropentane-1,5-diol is an organic compound with the molecular formula C5H11FO2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a fluorinated pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropentane-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 2-fluoropentene using osmium tetroxide or potassium permanganate. Another method includes the reduction of 2-fluoropentanedione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dihydroxylation of alkenes and reduction of diketones are commonly employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2-Fluoropentane-1,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoropentane-1,5-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s unique structure allows it to participate in hydrogen bonding, nucleophilic substitution, and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
2-Fluoroethanol: A shorter chain fluorinated alcohol with one hydroxyl group.
2-Fluorobutanediol: A similar diol with a shorter carbon chain.
Uniqueness
2-Fluoropentane-1,5-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and stability, while the hydroxyl groups enhance its reactivity and potential for hydrogen bonding .
Properties
CAS No. |
110683-87-9 |
---|---|
Molecular Formula |
C5H11FO2 |
Molecular Weight |
122.14 g/mol |
IUPAC Name |
2-fluoropentane-1,5-diol |
InChI |
InChI=1S/C5H11FO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4H2 |
InChI Key |
CSFJYQZYZANSOH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)F)CO |
Origin of Product |
United States |
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